molecular formula C14H16N4OS B2624765 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2188202-85-7

8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2624765
CAS No.: 2188202-85-7
M. Wt: 288.37
InChI Key: MUUUHUSIQDPYFG-UHFFFAOYSA-N
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Description

8-(Thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the thiophene, triazole, and azabicyclo moieties within the same molecule provides a rich platform for chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azabicyclo[3.2.1]octane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The thiophene-3-carbonyl group can be introduced via acylation reactions, while the 1H-1,2,3-triazole moiety can be formed through a Huisgen cycloaddition reaction, often referred to as “click chemistry.”

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Huisgen cycloaddition, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can serve as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has potential applications in the field of medicinal chemistry. The triazole ring is known for its bioisosteric properties, which can enhance the biological activity of drug candidates. Additionally, the azabicyclo[3.2.1]octane core is a common motif in many bioactive molecules, suggesting that this compound could be a valuable scaffold for drug design.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The combination of the thiophene, triazole, and azabicyclo moieties may result in compounds with unique therapeutic profiles, potentially targeting a range of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene ring can participate in π-stacking interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo core and are known for their biological activity.

    Thiophene derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties.

    1H-1,2,3-Triazole derivatives: These compounds are known for their stability and bioisosteric properties.

Uniqueness

What sets 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is the combination of these three distinct moieties within a single molecule. This unique structure allows for a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

thiophen-3-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(10-3-6-20-9-10)18-11-1-2-12(18)8-13(7-11)17-5-4-15-16-17/h3-6,9,11-13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUUHUSIQDPYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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